molecular formula C12H12O4 B2706178 4-Ethoxy-7-methoxycoumarin CAS No. 29064-32-2

4-Ethoxy-7-methoxycoumarin

Cat. No.: B2706178
CAS No.: 29064-32-2
M. Wt: 220.224
InChI Key: DXYREIQSILTYNR-UHFFFAOYSA-N
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Description

4-Ethoxy-7-methoxycoumarin is a derivative of coumarin, a fragrant organic compound belonging to the benzopyrone chemical class Coumarins are known for their diverse biological activities and are widely used in various industries, including cosmetics, pharmaceuticals, and food

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Ethoxy-7-methoxycoumarin interacts with mammalian cytochromes P450 1A1, 2B4, and 2B6 . These interactions are crucial in the metabolism of the compound, as cytochromes P450 are a group of enzymes involved in the oxidation of organic substances .

Cellular Effects

The cellular effects of this compound are primarily related to its interactions with cytochromes P450. These enzymes play a vital role in various cellular processes, including drug metabolism and synthesis of cholesterol, steroids, and other lipids

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochromes P450. It serves as a substrate for these enzymes, which catalyze the oxidation of the compound

Metabolic Pathways

This compound is metabolized by cytochromes P450 1A1, 2B4, and 2B6 These enzymes are part of the cytochrome P450 system, which is involved in the metabolism of various substances in the body

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-7-methoxycoumarin typically involves the Pechmann condensation reaction. This method includes the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, leading to the formation of the coumarin core structure. Subsequent etherification reactions introduce the ethoxy and methoxy groups at the 4 and 7 positions, respectively .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate green chemistry principles, such as using environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-7-methoxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethoxy-7-methoxycoumarin has several applications in scientific research:

    Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and studying molecular interactions.

    Biology: Employed in biological assays to study enzyme activities and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized as a fragrance ingredient in cosmetics and personal care products

Comparison with Similar Compounds

  • 7-Methoxycoumarin
  • 4-Methyl-7-ethoxycoumarin
  • 6-Methylcoumarin
  • Dicoumarol
  • Pyranocoumarin

Comparison: 4-Ethoxy-7-methoxycoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced fluorescence properties, making it valuable in analytical applications. Additionally, its specific functional groups contribute to its diverse biological activities .

Properties

IUPAC Name

4-ethoxy-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-10-7-12(13)16-11-6-8(14-2)4-5-9(10)11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYREIQSILTYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)OC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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